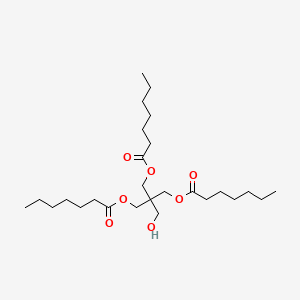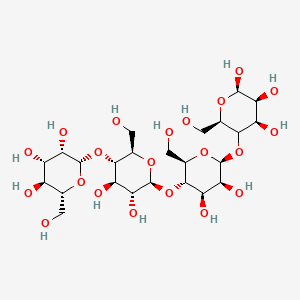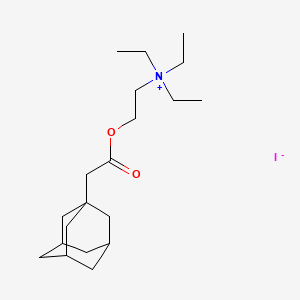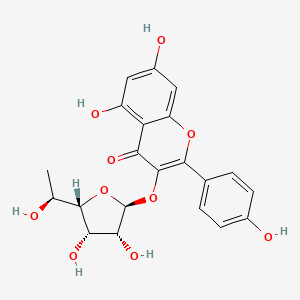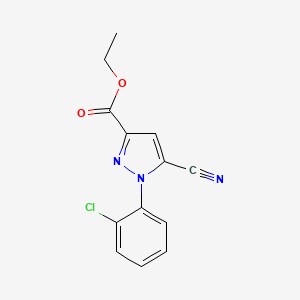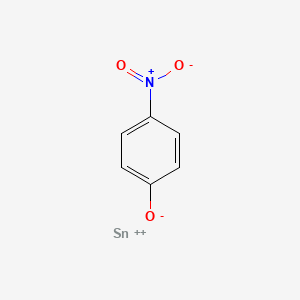![molecular formula C13H24O5 B13761623 2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester CAS No. 7328-19-0](/img/structure/B13761623.png)
2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.326660 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes multiple ether linkages and an acrylate group.
Vorbereitungsmethoden
The synthesis of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate typically involves the reaction of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl alcohol with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents and conditions used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and nucleophiles for addition reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in various addition reactions, leading to the formation of polymers with specific properties . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate can be compared with other similar compounds, such as:
2-[2-(2-ethoxyethoxy)methylethoxy]methylethyl acrylate: This compound has a similar structure but with ethoxy groups instead of methoxy groups, leading to different physical and chemical properties.
2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl methacrylate: This compound has a methacrylate group instead of an acrylate group, which affects its reactivity and polymerization behavior.
The uniqueness of 2-[2-(2-methoxymethylethoxy)methylethoxy]methylethyl acrylate lies in its specific combination of ether linkages and acrylate functionality, which imparts desirable properties for various applications.
Eigenschaften
CAS-Nummer |
7328-19-0 |
|---|---|
Molekularformel |
C13H24O5 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-[3-(3-methoxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C13H24O5/c1-3-13(14)18-12-6-11-17-10-5-9-16-8-4-7-15-2/h3H,1,4-12H2,2H3 |
InChI-Schlüssel |
ORIJKRXMXFORNS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOCCCOCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



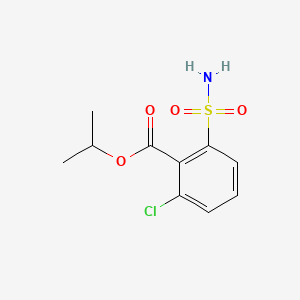
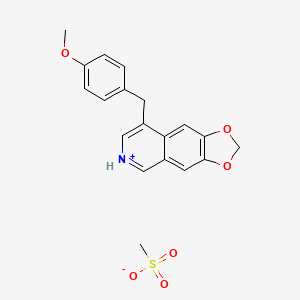
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
